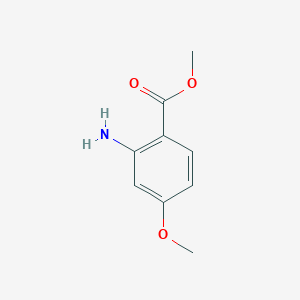

Methyl 2-amino-4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKCJQBZVNIMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512971 | |

| Record name | Methyl 2-amino-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-30-4 | |

| Record name | Methyl 2-amino-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-amino-4-methoxybenzoate" CAS number and properties

An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzoate

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 50413-30-4) is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene scaffold makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and novel materials.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthesis protocols, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These parameters govern reaction conditions, purification strategies, and formulation development.

IUPAC Name: this compound Synonyms: 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER, methyl 2-amino-4-methoxylbenzoate[2] CAS Number: 50413-30-4[1][3][4][5] Appearance: Brown powder[1]

The key physicochemical data for this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and for designing appropriate experimental setups.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 158.8 ± 18.7 °C | [3] |

| LogP (Partition Coefficient) | 2.10 | [3] |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [3] |

| Purity | ≥97% or ≥98% (NMR) | [1] |

The moderate lipophilicity (LogP of 2.10) and significant polar surface area suggest a balanced solubility profile and the potential for hydrogen bonding interactions, which are key considerations in both reaction chemistry and biological interactions.[3]

Synthesis and Manufacturing Protocols

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid. The choice of method depends on the required scale, purity, and available reagents. Below are two field-proven protocols.

Protocol 2.1: Acid-Catalyzed Fischer-Speier Esterification

This is the most common and cost-effective method for synthesizing this ester. The reaction relies on driving the equilibrium toward the product by using an excess of alcohol and an acid catalyst.

Causality: The mechanism involves the protonation of the carboxylic acid carbonyl by a strong acid (e.g., HCl, H₂SO₄), which activates it for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. Using methanol as the solvent provides a large excess, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology: [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in methanol (approx. 15 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath. Bubble hydrogen chloride gas through the solution until saturation, or alternatively, add concentrated sulfuric acid (0.2-0.3 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Neutralization: Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.[2][6]

Protocol 2.2: Esterification via (Trimethylsilyl)diazomethane

This method is suitable for small-scale synthesis and is often preferred when the starting material is sensitive to harsh acidic conditions. It is generally high-yielding and proceeds under mild conditions.

Causality: (Trimethylsilyl)diazomethane serves as a safe and effective methylating agent for carboxylic acids. The reaction proceeds rapidly at 0 °C to room temperature without the need for strong acids or high temperatures, which preserves sensitive functional groups.

Step-by-Step Methodology: [2]

-

Reaction Setup: Dissolve 4-methoxyanthranilic acid (1.0 eq) in a 10% solution of methanol in tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add (trimethylsilyl)diazomethane (2.0 M in ethyl ether, 1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Quenching: Terminate the reaction by the careful addition of a few drops of glacial acetic acid.

-

Work-up and Purification: Concentrate the reaction mixture and partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.[2]

Key Reactions and Applications in Drug Development

This compound is a valuable precursor due to the reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The aromatic ring can undergo electrophilic substitution, such as halogenation.

Intermediate for Kinase Inhibitors and SOS1 Degraders

A significant application of this compound is in the synthesis of advanced pharmaceutical agents. For instance, it has been utilized in the development of SOS1 inhibitor-based degraders targeting KRAS-mutant colorectal cancer.[7] In this context, the molecule serves as a scaffold for building more complex quinazoline-based structures.

Example Reaction: Iodination for Further Functionalization [7] The aromatic ring can be selectively iodinated, introducing a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).

Caption: Iodination of this compound.

Step-by-Step Methodology: [7]

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol. Add water and concentrated HCl, then cool the mixture to 0 °C.

-

Addition: Add a solution of iodine monochloride (1.1 eq) in concentrated HCl dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Quench the reaction with water. The product precipitates and can be collected by filtration.

-

Purification: Wash the crude solid with hexane to yield the purified iodinated product.[7]

General Applications

Beyond specific, complex syntheses, this intermediate is widely employed in:

-

Pharmaceutical Development: As a building block for anti-inflammatory and analgesic agents.[1]

-

Agrochemicals: In the formulation of herbicides and pesticides.[1]

-

Material Science: For developing new polymers, coatings, and adhesives.[1]

-

Biochemical Research: Used in studies of enzyme activity and metabolic pathways.[1]

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized material.

-

Nuclear Magnetic Resonance (¹H NMR): Proton NMR is a primary tool for structural elucidation. The spectrum for this compound in CDCl₃ shows characteristic peaks for the aromatic protons and the two distinct methoxy groups.

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 6.07 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H).[7] (Note: This data is for the iodinated derivative, Methyl 2-amino-5-iodo-4-methoxybenzoate, but illustrates the expected regions for the parent compound's signals.)

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight. The analysis typically shows a molecular ion peak (MH+) of 182, corresponding to the formula C₉H₁₁NO₃.[2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

-

Hazard Classification: Classified as an irritant (Xi).[3]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8°C.[1] The compound should be kept in a tightly sealed container and protected from light and moisture to prevent degradation.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. If there is a risk of dust formation, a full-face respirator should be used.[8]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its utility in the construction of complex, high-value molecules, particularly in the pharmaceutical sector for developing novel therapeutics, underscores its significance. This guide has consolidated the critical technical information required by researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.

References

-

Feng, H., et al. (2023). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba. Retrieved from [Link]

-

Sisco-Iscotec. (n.d.). CAS No : 50413-30-4 | Product Name : Methyl-2-amino-4-methoxy. Retrieved from [Link]

-

OHSU's Digital Collections. (2019). TOWARDS SELECTIVE POLY-ADP- RIBOSE POLYMERASE INHIBITORS. Retrieved from [Link]

-

De Gruyter. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Retrieved from [Link]

-

Autechaux. (n.d.). The Role of this compound in Organic Synthesis. Retrieved from [Link]

-

Autechaux. (n.d.). This compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER | 50413-30-4 [chemicalbook.com]

- 3. This compound (50413-30-4) for sale [vulcanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. 50413-30-4 | Methyl 2-amino-4-methoxylbenzoate | Aryls | Ambeed.com [ambeed.com]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methoxybenzoate

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the utility of a molecular intermediate is defined by its structural features and, critically, its physicochemical properties. These properties govern reactivity, solubility, and bioavailability, making their thorough characterization a cornerstone of effective drug development.[1][2] This guide provides a comprehensive technical overview of Methyl 2-amino-4-methoxybenzoate (CAS No. 50413-30-4), a key building block in the synthesis of complex pharmaceutical agents.[3]

The precise arrangement of the amino, methoxy, and methyl ester functional groups on the benzene ring distinguishes this molecule from its isomers, such as Methyl 4-amino-2-methoxybenzoate.[4] This structural nuance imparts a unique set of properties that are fundamental to its application in process chemistry and medicinal chemistry. For researchers and drug development professionals, a deep understanding of these characteristics is not merely academic; it is essential for optimizing reaction conditions, developing robust purification strategies, and predicting the behavior of more complex molecules derived from this versatile scaffold.[5][6]

This document serves as a detailed reference, consolidating critical data on the identity, physicochemical parameters, solubility, and spectroscopic signature of this compound. Furthermore, it provides validated experimental protocols and contextualizes the importance of these properties within the broader framework of pharmaceutical development.

Section 1: Molecular Identity and Core Properties

Accurate identification is the first step in any chemical workflow. The fundamental descriptors for this compound are summarized below, providing a clear foundation for its use in research and manufacturing.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 50413-30-4 | [3][4][7] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4][7] |

| Molecular Weight | 181.19 g/mol | [3][4][7] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)N | [4][7] |

| InChI Key | CEKCJQBZVNIMLD-UHFFFAOYSA-N | [] |

| Appearance | Brown powder | [3] |

Section 2: Physicochemical Data

The physical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles of derivative drug candidates.[9]

| Property | Value | Implication in Drug Development |

| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg (Predicted) | [4][] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4][] |

| LogP | 1.064 - 2.10 (Predicted) | [4][7] |

| Polar Surface Area | 61.55 Ų | [4][7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 2 | [7] |

Section 3: Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction solvent selection to bioavailability.[1] this compound is reported to be soluble in water and polar organic solvents. The presence of the polar amino group and hydrogen bond-accepting ether and ester functionalities contributes to its solubility in polar media.

Expert Insight: Causality of Solubility

The solubility profile is a direct consequence of the molecule's structure. The amino (-NH₂) and methoxy (-OCH₃) groups are capable of hydrogen bonding with protic solvents like water and alcohols, facilitating dissolution. Conversely, the benzene ring provides a nonpolar character, allowing for solubility in less polar organic solvents. This amphiphilic nature is key to its versatility in various reaction and purification systems.

Experimental Protocol: Qualitative Solubility Determination

This self-validating protocol provides a reliable method for confirming the solubility profile of a new batch of this compound.

-

Preparation : Label five small, clean test tubes for the following solvents: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), and Ethanol.

-

Sample Addition : Add approximately 20-30 mg of the compound to each test tube.

-

Solvent Addition : Add 1 mL of the respective solvent to each tube in 0.25 mL increments.

-

Mixing : After each addition, vortex or shake the tube vigorously for 30 seconds.

-

Observation : Visually inspect for complete dissolution. A clear solution with no visible particles indicates solubility.

-

Interpretation :

-

Solubility in water indicates high polarity.

-

Solubility in 5% HCl suggests the presence of a basic group (the amino group).

-

Insolubility in 5% NaHCO₃ and 5% NaOH confirms the absence of a strongly acidic functional group.

-

Solubility in ethanol demonstrates affinity for polar organic solvents.

-

Section 4: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of chemical intermediates. The expected spectral features of this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would include singlets for the two methyl groups (methoxy and ester), and distinct aromatic protons whose splitting patterns and chemical shifts are determined by the substitution pattern on the benzene ring. The amino group protons may appear as a broad singlet. Spectral data for this compound is available for reference.[10][11]

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

N-H Stretch : Around 3300-3500 cm⁻¹, typically appearing as two distinct peaks for the primary amine.

-

C=O Stretch : A strong, sharp absorption around 1680-1710 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch : Absorptions in the 1250-1300 cm⁻¹ (aromatic ether) and 1000-1100 cm⁻¹ regions.

-

C=C Stretch : Peaks in the 1500-1600 cm⁻¹ range corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak (M⁺) would be at an m/z ratio of approximately 181.19.[4][12]

Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the comprehensive analytical verification of a chemical intermediate like this compound.[13][14]

Caption: Standard workflow for spectroscopic verification of a chemical intermediate.

Section 5: The Role of Physicochemical Properties in Drug Development

The journey from a chemical intermediate to an approved drug is heavily influenced by the molecule's intrinsic physicochemical properties. Understanding these properties at an early stage allows researchers to design molecules with a higher probability of success, reducing attrition in the development pipeline.[2]

The diagram below illustrates the critical interplay between the core physicochemical properties of a molecule and its pharmacokinetic (ADME) profile.

Sources

- 1. What are the physicochemical properties of drug? [lookchem.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (50413-30-4) for sale [vulcanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 9. fiveable.me [fiveable.me]

- 10. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER(50413-30-4) 1H NMR spectrum [chemicalbook.com]

- 11. 50413-30-4|Methyl 2-amino-4-methoxylbenzoate|BLD Pharm [bldpharm.com]

- 12. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER | 50413-30-4 [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzoate: A Key Pharmaceutical Intermediate

Introduction

Methyl 2-amino-4-methoxybenzoate, with the Chemical Abstracts Service (CAS) registry number 50413-30-4 , is a substituted aromatic ester of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular architecture, featuring an amino group at the 2-position and a methoxy group at the 4-position of a methyl benzoate scaffold, endows it with a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural arrangement of functional groups in this compound is crucial to its chemical behavior. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the methoxy and ester groups) influences its solubility, melting point, and interaction with other molecules.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 50413-30-4 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC(=C(C=C1)C(=O)OC)N | [1] |

| Boiling Point | 313.7 ± 22.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 158.8 ± 18.7 °C | |

| Appearance | White to off-white crystalline powder | [2] |

It is important to distinguish this compound from its isomers, such as Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8), as the position of the functional groups significantly alters the compound's physical and chemical characteristics.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and direct method is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-amino-4-methoxybenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2-amino-4-methoxybenzoic acid.

Materials:

-

2-amino-4-methoxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-methoxybenzoic acid (1.0 equivalent) in anhydrous methanol (10-15 volumes).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise with vigorous stirring. Alternatively, bubble hydrogen chloride gas through the cooled solution until saturation.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The use of an ice bath is crucial to control the exothermic reaction upon acid addition.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours.

-

Causality: Heating the reaction mixture increases the reaction rate. Refluxing ensures that the reaction can be carried out at a constant, elevated temperature without loss of solvent.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step quenches the acid catalyst and removes any unreacted carboxylic acid.

-

Extraction: a. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). b. Combine the organic layers.

-

Washing and Drying: a. Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter to remove the drying agent.

-

Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a wide range of chemical transformations.

While a previously reported synthesis of the anticancer drug Gefitinib utilized a derivative of this compound, the corresponding publication has been retracted, and therefore should be referenced with caution.[4] Nevertheless, the structural motif of this compound is found in various classes of biologically active molecules. It is a known precursor for the synthesis of certain benzocaine derivatives and other heterocyclic compounds of medicinal interest.[5]

The strategic placement of the amino and methoxy groups can influence the pharmacological activity of the final product, making this and its isomers valuable tools for structure-activity relationship (SAR) studies in drug discovery.

Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electron Ionization (EI) mass spectrometry of this compound shows a molecular ion peak (MH+) at m/z 182.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the methoxy and ester groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its molecular structure, properties, and synthesis is essential for its effective utilization in the creation of novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the characterization techniques described are crucial for ensuring its quality and purity for downstream applications. As the demand for new therapeutic agents continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline remains paramount.

References

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-o-anisate. Retrieved from [Link]

-

Leading Manufacturer in China. (n.d.). This compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Synthesis Intermediates. (n.d.). The Role of this compound in Organic Synthesis. Retrieved from [Link]

Sources

A Spectroscopic Guide to Methyl 2-amino-4-methoxybenzoate: Structure, Characterization, and Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-4-methoxybenzoate (CAS No: 50413-30-4), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the rationale behind the spectral interpretations and the experimental methodologies.

Introduction to this compound

This compound, with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , is a substituted aniline derivative.[1] Its structure, featuring an amino group, a methoxy group, and a methyl ester on a benzene ring, makes it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide will provide a comprehensive overview of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton, their connectivity through spin-spin coupling, and the number of protons of each type.

Experimental Protocol: A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 or 500 MHz.

Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.79 | Doublet (d) | 1H | 8.8 | H-6 |

| ~6.24 | Doublet of Doublets (dd) | 1H | 8.8, 2.2 | H-5 |

| ~6.11 | Doublet (d) | 1H | 2.2 | H-3 |

| ~4.5-5.5 | Broad Singlet | 2H | - | -NH₂ |

| ~3.85 | Singlet (s) | 3H | - | -OCH₃ (ester) |

| ~3.78 | Singlet (s) | 3H | - | -OCH₃ (ether) |

Note: The chemical shifts for the amino protons can be broad and their position can vary depending on the solvent and concentration.

Interpretation Rationale: The aromatic region of the spectrum displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the 6-position (H-6) is downfield due to the deshielding effect of the adjacent ester group and appears as a doublet from coupling to H-5.[2][3] H-5 is split by both H-6 and H-3, resulting in a doublet of doublets. H-3, being ortho to the electron-donating amino group, is the most upfield of the aromatic protons and appears as a doublet due to coupling with H-5. The amino protons typically appear as a broad singlet. The two methoxy groups are in different electronic environments; the ester methoxy protons are generally slightly more deshielded than the ether methoxy protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon atom appears as a singlet.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~160-165 | C-4 (attached to -OCH₃) |

| ~150-155 | C-2 (attached to -NH₂) |

| ~132-135 | C-6 |

| ~110-115 | C-1 |

| ~100-105 | C-5 |

| ~95-100 | C-3 |

| ~55 | -OCH₃ (ether) |

| ~51 | -OCH₃ (ester) |

Note: These are predicted values. Experimental values may vary slightly.

Interpretation Rationale: The carbonyl carbon of the ester group is the most downfield signal.[1] The aromatic carbons attached to the heteroatoms (C-4 and C-2) are also significantly downfield. The remaining aromatic carbons appear in the expected region, with their specific shifts influenced by the electronic effects of the substituents. The two methoxy carbons are found in the upfield region of the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.

Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~1700 | C=O stretch | Ester |

| ~1620 and ~1500 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Ester and Ether |

Interpretation Rationale: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the high-wavenumber region. The strong absorption around 1700 cm⁻¹ is indicative of the ester carbonyl group. The aromatic C=C stretching vibrations appear in the 1620-1500 cm⁻¹ region. The C-O stretching vibrations for both the ester and the ether functionalities are found in the fingerprint region between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer.

Data and Interpretation:

| m/z | Interpretation |

| 181 | [M]⁺, Molecular Ion |

| 150 | [M - OCH₃]⁺ |

| 122 | [M - COOCH₃]⁺ |

Interpretation Rationale: The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of this compound.[1] Common fragmentation pathways in EI-MS would involve the loss of the methoxy group from the ester (m/z 31) to give a fragment at m/z 150, or the loss of the entire methyl ester group (m/z 59) resulting in a fragment at m/z 122.[1]

Visualizing the Structure and Data Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure and corresponding spectroscopic analyses.

Caption: Workflow for synthesis and spectroscopic validation.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for this compound. A thorough understanding and application of this data are crucial for ensuring the quality and identity of this important chemical intermediate in research and development settings. The combination of NMR, IR, and MS techniques allows for an unambiguous structural confirmation, which is the foundation of sound scientific and developmental work.

References

-

Li, Y., et al. (2022). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]

- Casillas, L. N., et al. (2017). Prodrugs of amino quinazoline. U.S. Patent No. 9,586,953 B2.

-

Gimmi, W. R. (2019). Towards Selective Poly-ADP-Ribose Polymerase Inhibitors. OHSU's Digital Collections. Retrieved from [Link]

-

Hartmann, R. W., et al. (2015). In Vitro Evaluation of Bacterial RNA Polymerase Sigma:Core Inhibitors. Retrieved from [Link]

-

Phanchana, M. (2016). From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes. The University of Liverpool Repository. Retrieved from [Link]

-

OrsoBio, Inc. (2023). Sulfonylaminobenzamide derivatives. European Patent No. EP 3796975 B1. Retrieved from [Link]

-

Chong, S. S. M. (2020). Overcoming and preventing bacterial resistance to antibiotics: The characterization of Mycobacterium tuberculosis cytochrome bcc oxidase and its inhibitor. DR-NTU. Retrieved from [Link]

-

Hartmann, R. W., et al. (2015). Overcoming and preventing bacterial resistance to antibiotics: The design and optimization of bacterial RNA polymerase sigma:core inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

- GlaxoSmithKline Intellectual Property Development Ltd. (2013). Amino quinazolines as kinase inhibitors.

-

Indiana University. (2018). Small-Molecule Covalent Modification of Conserved Cysteine Leads to Allosteric Inhibition of the TEAD•Yap Protein-Protein Interaction. IU Indianapolis ScholarWorks. Retrieved from [Link]

-

Chong, S. S. M. (2020). CHONG SHI MIN SHERILYN. DR-NTU. Retrieved from [Link]

-

Fesik, S. W., et al. (2021). Discovery of a Potent, Cooperative, and Selective SOS1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-amino-4-methoxybenzoate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. An in-depth understanding of its solubility characteristics in organic solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility profile of this compound, consolidating available data with field-proven methodologies for its determination. We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile based on documented synthetic procedures, and provide a detailed, step-by-step protocol for the experimental determination of its solubility. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling more informed and efficient use of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

This compound, a substituted anthranilate, serves as a crucial starting material and intermediate in the field of medicinal chemistry. Its molecular architecture, featuring an aromatic ring functionalized with amino, methoxy, and methyl ester groups, offers multiple reactive sites for the construction of more complex molecular frameworks. Notably, this compound is a key precursor in the synthesis of a range of therapeutic agents.[1]

The successful application of this compound in multi-step syntheses is intrinsically linked to its solubility in various organic media. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a critical parameter in the design of effective crystallization and chromatographic purification processes. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient, scalable, and reproducible chemical synthesis in a drug development context.

Physicochemical Properties

The solubility of a compound is governed by its inherent physicochemical properties. For this compound, these properties provide a theoretical framework for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 50413-30-4 | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 155-159 °C (for the isomer Methyl 4-amino-2-methoxybenzoate) | [1] |

Note: The melting point is for a closely related isomer and should be considered as an approximation for this compound.

The presence of both a polar amino group and a hydrogen bond accepting methoxy group, combined with the relatively nonpolar aromatic ring and ester functionality, results in a molecule with a nuanced solubility profile. The interplay of these functional groups dictates its interaction with solvents of varying polarities.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding of its solubility can be inferred from its use in various synthetic procedures. The following table summarizes this qualitative solubility profile.

| Solvent | Polarity Index | Qualitative Solubility | Context from Literature |

| Methanol | 5.1 | Soluble | Used as a solvent for its synthesis and in reactions involving this compound.[2][3] |

| Ethanol | 4.3 | Soluble | Mentioned as a suitable solvent for reactions and purification.[3] |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Frequently used as an extraction solvent for this compound.[2] |

| Dichloromethane (DCM) | 3.1 | Soluble | Used as a solvent in reactions involving this compound.[4] |

| Chloroform | 4.1 | Soluble | Mentioned as a reaction solvent.[5] |

| Dimethylformamide (DMF) | 6.4 | Soluble | Used as a solvent in the synthesis of this compound.[5] |

| Toluene | 2.4 | Likely Soluble | Used as a co-solvent in its synthesis.[5] |

| Hexane | 0.1 | Slightly Soluble to Insoluble | Used as a co-solvent in column chromatography for purification, suggesting it is not highly soluble in this nonpolar solvent.[6] |

| Water | 10.2 | Limited Solubility | Generally, compounds of this nature have limited solubility in water.[1] |

This qualitative assessment underscores the compound's good solubility in polar aprotic and polar protic solvents, which is consistent with its chemical structure. The amino and methoxy groups can engage in hydrogen bonding with protic solvents, while the overall polarity of the molecule allows for favorable interactions with a range of polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the equilibrium shake-flask method is a robust and widely accepted technique.[7] This protocol provides a reliable means to determine the solubility of this compound in any solvent of interest.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Implications of Solubility in Synthetic Applications

The solubility profile of this compound has direct and significant consequences for its use in research and development.

-

Reaction Solvent Selection: The good solubility in polar solvents like DMF, methanol, and ethanol makes them excellent choices for conducting reactions involving this intermediate.[2][5] A higher solubility allows for more concentrated reaction mixtures, potentially leading to faster reaction rates and improved process efficiency.

-

Purification Strategies: The differential solubility of this compound in various solvents is the basis for its purification.

-

Crystallization: The limited solubility in nonpolar solvents like hexane can be exploited for recrystallization. A common technique is to dissolve the crude product in a hot, good solvent (e.g., ethanol) and then add a poor solvent (e.g., hexane or water) to induce crystallization upon cooling, thereby separating the desired compound from more soluble impurities.

-

Chromatography: In column chromatography, a solvent system with varying polarity, such as a gradient of ethyl acetate in hexane, is used.[6] The compound's affinity for the mobile phase versus the stationary phase, which is influenced by its solubility, dictates its elution profile and allows for its separation from byproducts.

-

-

Drug Formulation: For its downstream applications in active pharmaceutical ingredients (APIs), the solubility of any remaining intermediate is a critical consideration. Poorly soluble impurities can be challenging to remove and can affect the final drug product's quality and performance.

Conclusion

While a comprehensive quantitative solubility database for this compound remains to be fully established in publicly available literature, a robust qualitative understanding of its solubility profile can be derived from its extensive use in organic synthesis. This technical guide has consolidated this information, providing researchers with a practical framework for its handling and application. The compound exhibits good solubility in a range of polar organic solvents, a characteristic that is advantageous for its use in chemical reactions and allows for effective purification through techniques that exploit differential solubility. For applications requiring precise solubility data, the provided shake-flask method offers a reliable and standardized protocol. A thorough appreciation of the solubility of this compound is a key enabler for its efficient and strategic use in the development of novel and important pharmaceutical agents.

References

- Google Patents. (2013). PRODRUGS OF AMINO QUINAZOLINE. (US 9,586,953 B2).

-

Zhu, W., et al. (2022). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PubMed Central. Retrieved from [Link]

- Google Patents. (2008). Quinoxaline compounds and use thereof. (WO2008101979A1).

-

Chong, S. M. S. (2020). CHONG SHI MIN SHERILYN. DR-NTU. Retrieved from [Link]

-

Hartmann, M., et al. (n.d.). IN VITRO EVALUATION OF BACTERIAL RNA POLYMERASE SIGMA:CORE INHIBITORS DISSERTATION. Retrieved from [Link]

-

ResearchGate. (2020). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

-

ResearchGate. (2020). Ni,Ti-co-doped MoO2 nanoparticles with high stability and improved conductivity for hole transporting material in planar metal halide perovskite solar cells. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 50413-30-4 | Methyl 2-amino-4-methoxylbenzoate | Aryls | Ambeed.com [ambeed.com]

- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Methyl 2-amino-4-methoxybenzoate from 2-methoxy-4-nitrobenzoic acid

Abstract

This in-depth technical guide details the synthetic pathway for converting 2-methoxy-4-nitrobenzoic acid to the valuable intermediate, Methyl 2-amino-4-methoxybenzoate. This transformation is crucial in the synthesis of various pharmaceutical and fine chemical products. The guide will explore the strategic two-step process involving an initial esterification of the carboxylic acid followed by the reduction of the nitro group. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and discuss critical process parameters and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic sequence.

Introduction: Strategic Importance and Synthetic Overview

This compound is a key building block in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring an aniline, a methyl ester, and a methoxy group, provides multiple points for further chemical modification. The synthesis from 2-methoxy-4-nitrobenzoic acid is a common and cost-effective route.[2]

The overall synthetic strategy is a two-step process:

-

Esterification: The carboxylic acid group of 2-methoxy-4-nitrobenzoic acid is converted to a methyl ester. This is typically achieved through Fischer esterification.

-

Reduction: The nitro group of the resulting methyl 2-methoxy-4-nitrobenzoate is then reduced to an amine, yielding the final product.

This sequence is strategically important because the direct reduction of the nitro group on the starting material could be complicated by the presence of the acidic carboxylic acid group. Esterification protects the carboxylic acid and allows for a cleaner reduction of the nitro group.

Chemical Transformation Pathway

Caption: Overall synthetic pathway from the starting material to the final product.

Step 1: Esterification of 2-methoxy-4-nitrobenzoic acid

The first step in the synthesis is the esterification of 2-methoxy-4-nitrobenzoic acid to form methyl 2-methoxy-4-nitrobenzoate. Fischer esterification is a widely used and effective method for this transformation. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol.[3]

Mechanistic Insights

Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is reversible, and the use of excess alcohol or the removal of water can drive the equilibrium towards the product side.[4]

Experimental Protocol: Fischer Esterification

This protocol provides a detailed procedure for the esterification of 2-methoxy-4-nitrobenzoic acid.

Materials:

-

2-methoxy-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-nitrobenzoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid (caution: CO₂ evolution).

-

Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-4-nitrobenzoate.[5]

Data Presentation: Typical Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Acid:Methanol) | 1 : >10 | Excess methanol drives the equilibrium towards the product. |

| Catalyst | Conc. H₂SO₄ | A strong acid is required to protonate the carbonyl oxygen effectively. |

| Temperature | Reflux (~65 °C) | Increases the reaction rate without significant side product formation. |

| Reaction Time | 4-8 hours | Typically sufficient for completion, but should be monitored by TLC. |

Step 2: Reduction of Methyl 2-methoxy-4-nitrobenzoate

The second and final step is the reduction of the nitro group in methyl 2-methoxy-4-nitrobenzoate to an amine, yielding this compound. Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation and metal-mediated reductions being the most common.[6][7][8][9]

Choice of Reducing Agent: A Comparative Analysis

The selection of the reducing agent is critical and depends on factors such as functional group tolerance, scalability, and safety.

| Reducing Agent | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd-C) | High efficiency, clean reaction, produces water as the only byproduct.[6] | Requires specialized high-pressure equipment, potential for side reactions with other functional groups. |

| Tin(II) Chloride (SnCl₂) | Mild reaction conditions, good chemoselectivity, does not require special equipment.[6] | Generates stoichiometric amounts of tin waste, which can be difficult to remove.[10] |

| Iron (Fe) in Acidic Media | Inexpensive, environmentally benign. | Can require harsh acidic conditions, and the iron salts can be difficult to remove. |

For this specific transformation, Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a robust and widely used method due to its excellent functional group tolerance (it will not reduce the ester or ether groups) and operational simplicity.[8]

Mechanistic Insights: Reduction with Tin(II) Chloride

The reduction of a nitro group with SnCl₂ in an acidic medium is a complex process involving a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction proceeds through nitroso and hydroxylamine intermediates.[11][12]

Experimental Protocol: SnCl₂ Reduction

This protocol provides a detailed procedure for the reduction of methyl 2-methoxy-4-nitrobenzoate using tin(II) chloride.

Materials:

-

Methyl 2-methoxy-4-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-methoxy-4-nitrobenzoate (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (3-5 eq) to the solution.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice.

-

Basification: Basify the mixture with a 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

-

Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the reduction and work-up procedure.

Safety and Handling

Both the starting materials and the final product require careful handling in a well-ventilated fume hood.[13][14][15]

-

2-methoxy-4-nitrobenzoic acid: May cause skin and eye irritation.[16] Avoid inhalation of dust.

-

This compound: May be harmful if swallowed and can cause skin and eye irritation.[13]

-

Tin(II) chloride: Corrosive and can cause severe skin burns and eye damage.

-

Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care.

-

Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][17] Ensure that safety showers and eyewash stations are readily accessible.[13]

Conclusion

The synthesis of this compound from 2-methoxy-4-nitrobenzoic acid is a reliable and well-established two-step process. The initial Fischer esterification followed by a chemoselective reduction of the nitro group provides a high-yielding route to this valuable intermediate. The choice of the reduction method, particularly the use of tin(II) chloride, offers a practical and scalable approach for laboratory synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this important chemical building block.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 2-Methoxy-4-nitrobenzoic acid 98 2597-56-0 [sigmaaldrich.com]

- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic acid, 2-methoxy-4-nitro-, methyl ester [cymitquimica.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. orgosolver.com [orgosolver.com]

- 12. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Sourcing Methyl 2-amino-4-methoxybenzoate for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the quality and reliable sourcing of chemical intermediates are paramount. Methyl 2-amino-4-methoxybenzoate (often sold as its isomer Methyl 4-amino-2-methoxybenzoate) is a key building block whose structural features—an aromatic ring functionalized with amino, methoxy, and methyl ester groups—make it a versatile precursor for more complex active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of its commercial availability, supplier qualifications, and the critical quality control parameters essential for its effective use in a research and development setting.

Chemical Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for its application. These characteristics dictate handling, reaction conditions, and purification strategies.

Key Identifiers:

-

IUPAC Name: this compound

-

Commonly Marketed Isomer: Methyl 4-amino-2-methoxybenzoate

-

CAS Number: 17646-77-4 (for 2-amino-4-methoxy) / 27492-84-8 (for 4-amino-2-methoxy)[3][4]

Physicochemical Data (for the common 4-amino-2-methoxy isomer):

| Property | Value | Source |

| Appearance | White to off-white or light yellow crystalline powder. | |

| Melting Point | 155-159 °C | [2][4] |

| Solubility | Good solubility in methanol and ethanol; limited in water. | [2] |

| log Pow | 1.419 | [5] |

This data is crucial for process chemists. For instance, the limited water solubility informs the choice of solvent systems for both reaction and extraction, while the melting point serves as a primary, albeit basic, indicator of purity.[2]

Commercial Availability and Key Suppliers

This compound and its isomers are readily available from a range of global suppliers, catering to different scales from research-grade grams to bulk kilograms. The choice of supplier often depends on the required purity, documentation, and scale of operations.

Major Supplier Overview:

| Supplier | Typical Purity Offered | Scale | Noteworthy Features |

| Sigma-Aldrich (Merck) | ≥97% | R&D (g to kg) | Extensive documentation (CoA, SDS), broad availability.[4][6] Sells some batches "as-is" without collected analytical data, requiring buyer validation. |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | R&D (g to kg) | Provides Certificates of Analysis often with HPLC purity data.[6][7] |

| TCI Chemicals | >98.0% (GC) | R&D to Bulk | Strong presence in Asia and globally, provides detailed specifications.[6][8] |

| Oakwood Chemical | 97% | R&D | US-based supplier with readily available stock for smaller quantities.[9] |

| BenchChem | ~95% (customizable) | R&D | Focuses on providing compounds for research applications.[1] |

| SynThink Research Chemicals | High Purity / Impurity Standard | R&D | Specializes in reference standards and provides a comprehensive data package (NMR, MS, HPLC).[3] |

This list is not exhaustive, and numerous other regional manufacturers and traders exist, particularly in India and China.[10][11] For drug development, prioritizing manufacturers over traders is a critical risk mitigation step to ensure supply chain transparency and consistent quality.

Quality Specifications and Analytical Characterization

For drug development professionals, the adage "you are what you start with" is a non-negotiable principle. The purity profile of an intermediate directly impacts the impurity profile of the final API.

Common Purity Grades:

-

Standard Grade (97-98%): Suitable for early-stage discovery and process optimization where some level of impurity can be tolerated or easily removed. Suppliers like Sigma-Aldrich and TCI commonly offer this grade.[6][8]

-

High Purity Grade (>99%): Essential for late-stage development, GMP-regulated processes, and when the intermediate is used in the final steps of a synthesis.

-

Reference Standard: A well-characterized material used for analytical method development and validation (e.g., qualifying impurities).[3]

Essential Analytical Data (The Certificate of Analysis): A comprehensive Certificate of Analysis (CoA) is the cornerstone of supplier trustworthiness. For this specific molecule, a robust CoA should include:

-

Identity Confirmation:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure. The spectrum should be consistent with the expected shifts for the aromatic protons, methoxy groups, and amine protons.

-

Mass Spectrometry (MS): Confirms the molecular weight (m/z [M+H]⁺ of ~182.2).[12]

-

-

Purity Assessment:

-

HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment, quantifying the main peak area relative to impurities. A purity level of >98% is a common specification.[13]

-

GC (Gas Chromatography): An alternative for assessing purity, particularly for volatile impurities.[8]

-

-

Physical Properties:

-

Appearance, Melting Point, and sometimes IR (Infrared Spectroscopy) are included for additional identity confirmation.[3]

-

Synthesis Routes and Potential Impurities

Understanding the synthesis of this compound provides insight into potential process-related impurities that may not be listed on a standard CoA. The most common synthetic routes start from p-aminosalicylic acid or involve the reduction of a nitro-substituted precursor.[1][14][15][16]

Common Synthetic Pathways:

-

Esterification and Methylation of p-Aminosalicylic Acid: Involves reacting p-aminosalicylic acid with a methylating agent like dimethyl sulfate.[15][16]

-

Reduction of Methyl 2-methoxy-4-nitrobenzoate: A common laboratory and industrial method using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.[12][14]

Potential Impurities to Consider:

-

Starting Materials: Unreacted 4-amino-2-methoxybenzoic acid (from esterification) or the nitro-intermediate (from reduction).[14]

-

Over-methylated Species: Impurities where other functional groups (e.g., the amine) have been methylated.

-

Positional Isomers: Depending on the starting materials and reaction control, other isomers like Methyl 4-amino-3-methoxybenzoate could be present.[17]

-

Residual Solvents & Catalysts: Trace amounts of solvents (Methanol, DMF) or heavy metals (Palladium) from the synthesis.

Procurement and Qualification Workflow

A systematic approach is required when sourcing this critical intermediate. The following workflow is recommended for qualifying a new supplier for a drug development program.

Caption: Supplier Qualification Workflow for R&D Intermediates.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols by handling in a well-ventilated area or fume hood.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation from moisture and oxidation.[5][14] The amino group is susceptible to oxidation, which can lead to discoloration over time.[14]

Conclusion

This compound is a readily available chemical intermediate vital for pharmaceutical research. However, its utility in a regulated drug development environment is entirely dependent on rigorous supplier selection and quality control. For researchers and scientists, moving beyond a simple catalog order to a comprehensive qualification process—scrutinizing the CoA, understanding potential impurities from synthesis, and performing in-house verification—is a mandatory practice. This diligence ensures the reproducibility of synthetic results and the ultimate safety and purity of the final drug candidate.

References

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Methyl 4-Amino-2-Methoxybenzoate. Retrieved from [Link]

-

Leading Manufacturer in China. (n.d.). This compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (n.d.). United States Patent.

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-Amino-2-methoxybenzoate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 4-アミノ-2-メトキシ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 6. Methyl 4-amino-2-methoxybenzoate price,buy Methyl 4-amino-2-methoxybenzoate - chemicalbook [chemicalbook.com]

- 7. thermofisher.com [thermofisher.com]

- 8. Methyl 4-Amino-2-methoxybenzoate | 27492-84-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Methyl 4-Amino-2-methoxybenzoate [oakwoodchemical.com]

- 10. sandoopharma.com [sandoopharma.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Key Building Block: A Technical Guide to Methyl 2-amino-4-methoxybenzoate

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile molecular scaffolds is paramount to the efficient construction of complex therapeutic agents. Methyl 2-amino-4-methoxybenzoate (CAS No. 50413-30-4) stands as a significant, albeit specialized, building block whose unique substitution pattern on the aromatic ring offers a valuable platform for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. While the precise moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the broader exploration of aniline derivatives as pharmacophores.

A Historical Perspective: The Legacy of Aniline Derivatives in Medicinal Chemistry

The story of this compound is rooted in the rich history of aniline and its derivatives, which have been central to the development of synthetic chemistry and pharmaceuticals since the 19th century.[1][2] The initial discovery of aniline by Otto Unverdorben in 1826 through the distillation of indigo laid the groundwork for the synthetic dye industry and, subsequently, the dawn of modern pharmacology.[2]